molecular formula C9H10FNO3 B1608963 (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid CAS No. 959573-06-9

(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid

Cat. No. B1608963
CAS RN: 959573-06-9
M. Wt: 199.18 g/mol
InChI Key: XVPSWGNJNOSORO-HTQZYQBOSA-N
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Description

“(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid” is a chemical compound with the formula C9H10FNO3 and a molecular weight of 199.18 . It has potential applications in scientific research, particularly in studying protein structures and developing novel pharmaceuticals.

Scientific Research Applications

Biocatalysis

(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid can be involved in biocatalysis , particularly in reactions catalyzed by alcohol dehydrogenases (ADHs). ADHs are used for the dynamic kinetic resolution of racemic substrates and for the preparation of enantiomerically pure chemicals .

Safety and Hazards

The safety and hazards associated with “(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid” are not provided in the search results. For detailed safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Mechanism of Action

Target of Action

The primary target of the compound (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid is the Dopamine Transporter (DAT) . DAT is a solute carrier family 6 member 3, also known as Sodium-dependent dopamine transporter . It plays a crucial role in terminating the action of dopamine by its high affinity sodium-dependent reuptake into presynaptic terminals .

Mode of Action

The compound interacts with the Dopamine Transporter, influencing the reuptake of dopamine into presynaptic terminals . This interaction can lead to changes in the concentration of dopamine in the synaptic cleft, thereby affecting the signal transmission between neurons .

Biochemical Pathways

The compound’s interaction with the Dopamine Transporter affects the dopamine neurotransmitter system . Dopamine is involved in several key physiological processes, including mood regulation, reward-motivated behavior, motor control, and the regulation of prolactin secretion . By influencing the reuptake of dopamine, the compound can potentially affect these physiological processes .

Result of Action

The specific molecular and cellular effects of the compound’s action depend on the context of its use. Given its interaction with the Dopamine Transporter, it could potentially influence neurological processes by modulating dopamine levels . .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with the Dopamine Transporter . Additionally, individual-specific factors, such as genetic makeup, age, sex, and health status, can also influence the compound’s efficacy and potential side effects.

properties

IUPAC Name

(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-6-3-1-2-5(4-6)7(11)8(12)9(13)14/h1-4,7-8,12H,11H2,(H,13,14)/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPSWGNJNOSORO-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@H]([C@H](C(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376147
Record name (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid

CAS RN

959573-06-9
Record name (2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Reactant of Route 2
(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Reactant of Route 3
(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Reactant of Route 4
(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Reactant of Route 5
(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid
Reactant of Route 6
(2R,3R)-3-amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid

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